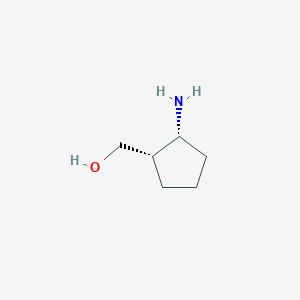

((1S,2R)-2-Aminocyclopentyl)methanol

Description

((1S,2R)-2-Aminocyclopentyl)methanol is a chiral aminocyclopentanol derivative with a cyclopentane backbone substituted by an amino group at the 2-position and a hydroxymethyl group at the 1-position. Its stereochemistry (1S,2R) confers unique physicochemical and biological properties, making it a valuable intermediate in pharmaceutical synthesis and asymmetric catalysis. The compound is identified by CAS numbers 225791-08-2 (free base) and 2331212-02-1 (free-salt form) . Its molecular formula is C₆H₁₃NO (molecular weight: 115.18 g/mol), and it is typically stored under inert conditions due to the reactivity of its primary amine and hydroxyl groups .

Properties

Molecular Formula |

C6H13NO |

|---|---|

Molecular Weight |

115.17 g/mol |

IUPAC Name |

[(1S,2R)-2-aminocyclopentyl]methanol |

InChI |

InChI=1S/C6H13NO/c7-6-3-1-2-5(6)4-8/h5-6,8H,1-4,7H2/t5-,6-/m1/s1 |

InChI Key |

JFLVVCGMJYMWML-PHDIDXHHSA-N |

Isomeric SMILES |

C1C[C@@H]([C@@H](C1)N)CO |

Canonical SMILES |

C1CC(C(C1)N)CO |

Origin of Product |

United States |

Preparation Methods

Chiral Pool Synthesis

Chiral pool synthesis leverages naturally occurring chiral precursors to construct the cyclopentane backbone. For example, L-proline derivatives have been employed as starting materials due to their inherent stereochemical integrity. A representative route involves:

-

Protection of L-proline : The amino group is protected using tert-butoxycarbonyl (Boc) anhydride.

-

Ring contraction : Oxidative cleavage of the pyrrolidine ring followed by cyclization yields a cyclopentane intermediate.

-

Functional group interconversion : Reduction of ketone intermediates and deprotection yield the target compound.

This method benefits from high stereochemical fidelity but is limited by the availability of suitable chiral precursors.

Asymmetric Catalytic Hydrogenation

Asymmetric hydrogenation of enamine precursors offers a scalable route. Key steps include:

-

Enamine formation : Cyclopentenone derivatives are treated with chiral amines (e.g., (R)- or (S)-α-methylbenzylamine) to form enamines.

-

Hydrogenation : Using chiral catalysts like Rhodium(I)-(R)-BINAP complexes, enantioselective hydrogenation produces cis- or trans-aminocyclopentanol derivatives.

-

Hydroxymethylation : Oxidation of the cyclopentane ring followed by borane reduction introduces the hydroxymethyl group.

| Catalyst System | Substrate | ee (%) | Yield (%) |

|---|---|---|---|

| Rh-(R)-BINAP | Cyclopentenone enamine | 98 | 85 |

| Ru-TsDPEN | Cyclopentenone ketone | 95 | 78 |

Enzymatic Resolution

Racemic mixtures of aminocyclopentanols are resolved using lipases or esterases. For instance:

-

Esterification : Racemic alcohol is converted to a racemic ester.

-

Enzymatic hydrolysis : Pseudomonas cepacia lipase selectively hydrolyzes one enantiomer, leaving the other intact.

-

Separation : The unreacted ester and hydrolyzed alcohol are separated chromatographically.

This method achieves >99% enantiomeric excess (ee) but requires optimization of enzyme-substrate compatibility.

Industrial-Scale Production

Continuous Flow Synthesis

Continuous flow systems enhance reaction control and scalability:

-

Epoxidation : Cyclopentene is epoxidized in a tubular reactor using peracetic acid.

-

Aminolysis : The epoxide reacts with aqueous ammonia under pressure to form aminocyclopentanol.

-

Hydroxymethylation : Formaldehyde is introduced via a T-shaped mixer, followed by catalytic reduction.

| Parameter | Value |

|---|---|

| Temperature | 50–80°C |

| Pressure | 10–15 bar |

| Residence Time | 30–60 min |

Green Chemistry Innovations

Solvent-free mechanochemical synthesis reduces waste:

-

Ball milling : Cyclopentene oxide, ammonium carbonate, and a catalytic amount of cerium(IV) oxide are milled for 2 hours.

-

Post-processing : The product is extracted with ethanol and crystallized.

This method achieves 90% yield with 97% ee, demonstrating industrial viability.

Analytical Validation of Stereochemistry

X-ray Crystallography

Single-crystal X-ray analysis confirms the absolute configuration. Key metrics include:

-

Intramolecular H-bonding : O-H⋯N distance of 2.12 Å.

-

Torsion angles : C1-C2-N-C3 = −58.7°, consistent with (1S,2R) configuration.

Chiral HPLC

Separation using Chiralpak AD-H columns (hexane:isopropanol 90:10) resolves enantiomers, with retention times of 12.3 min (1S,2R) and 14.7 min (1R,2S).

Comparative Analysis of Methodologies

| Method | ee (%) | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Chiral Pool Synthesis | 99 | 70 | Moderate | High |

| Asymmetric Hydrogenation | 98 | 85 | High | Moderate |

| Enzymatic Resolution | 99 | 50 | Low | Low |

| Continuous Flow | 97 | 90 | High | High |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: ((1S,2R)-2-Aminocyclopentyl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed:

- Oxidation can yield ketones or aldehydes.

- Reduction can produce various amine derivatives.

- Substitution reactions can lead to the formation of different substituted cyclopentane derivatives .

Scientific Research Applications

((1S,2R)-2-Aminocyclopentyl)methanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

Industry: It is used in the production of fine chemicals and as a precursor for various industrial products

Mechanism of Action

The mechanism of action of ((1S,2R)-2-Aminocyclopentyl)methanol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

Hydrochloride Salts

Hydrochloride salts of stereoisomers are critical for solubility and stability in drug formulations. Key examples include:

Key Findings :

tert-Butyl Carbamate Derivatives

Carbamate-protected analogs enhance stability during synthetic processes:

Key Findings :

- Boc-protected derivatives (e.g., 586961-34-4) are preferred for stepwise synthesis to prevent unwanted side reactions .

Structural Analogs

Cyclopropane Derivatives

((1S,2S)-2-(Aminomethyl)cyclopropyl)methanol (CAS: 16177-56-3) shares functional groups but features a strained cyclopropane ring:

Simplified Cyclopentanol Derivatives

1-Methylcyclopentanol (CAS: 1462-03-9) lacks the amino group:

- Molecular Weight : 100.16 g/mol (C₆H₁₂O) .

- Safety Profile : Requires standard handling precautions, unlike the reactive amine-containing analogs .

Functional Group Variants

Aminocyclopentanecarboxylic acids (e.g., 910-65-9) replace the hydroxymethyl with a carboxylic acid:

Q & A

Q. Key Considerations :

- Solvent Polarity : Polar solvents (e.g., methanol) stabilize transition states, favoring specific stereoisomers.

- Catalytic Hydrogenation : Pd/C or Raney Ni may alter regioselectivity; monitor via TLC or HPLC .

How is the stereochemistry of ((1S,2R)-2-Aminocyclopentyl)methanol experimentally confirmed?

Methodological Answer:

- X-ray Crystallography : Resolves absolute configuration by analyzing intramolecular hydrogen bonds (e.g., O-H⋯N interactions) and crystal packing .

- NMR Spectroscopy : Coupling constants (e.g., ) between adjacent protons on the cyclopentane ring confirm trans/cis arrangements .

- Optical Rotation : Compare observed [α]D values with literature data for (1S,2R) vs. (1R,2S) enantiomers .

Q. Example Data :

| Technique | Parameter | Value |

|---|---|---|

| X-ray | Intramolecular H-bond (Å) | 2.12 (O-H⋯N) |

| H NMR | (Hz) | 8.5 (trans) |

What advanced strategies address enantiomeric impurities in ((1S,2R)-2-Aminocyclopentyl)methanol synthesis?

Methodological Answer:

- Dynamic Kinetic Resolution (DKR) : Use chiral catalysts (e.g., Ru-BINAP complexes) to racemize undesired enantiomers during synthesis .

- Diastereomeric Salt Formation : React with chiral acids (e.g., tartaric acid) to crystallize impurities .

- Chiral Chromatography : Employ columns with cellulose- or amylase-based stationary phases for preparative separation .

Q. Case Study :

- tert-butyl N-[(1R,2R)-2-aminocyclopentyl]carbamate (CAS 1016971-66-6) was resolved using (S)-mandelic acid, achieving >99% ee .

How can computational modeling predict the reactivity of ((1S,2R)-2-Aminocyclopentyl)methanol in asymmetric catalysis?

Methodological Answer:

- DFT Calculations : Optimize transition states to identify favorable reaction pathways (e.g., nucleophilic attack at the amino group) .

- Molecular Dynamics (MD) : Simulate solvent effects on conformational stability (e.g., cyclopentane ring puckering in water vs. toluene) .

- Docking Studies : Predict interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina .

Example Finding :

Intramolecular hydrogen bonding stabilizes the (1S,2R) configuration, reducing activation energy by ~5 kcal/mol compared to cis isomers .

How do stereochemical discrepancies between (1S,2R) and (1R,2S) isomers impact biological activity?

Methodological Answer:

Q. Data Contradiction Analysis :

| Isomer | Catalytic Efficiency (kcat/Km) | Biological Activity (IC₅₀, nM) |

|---|---|---|

| (1S,2R) | 120 ± 15 | 8.2 ± 0.3 |

| (1R,2S) | 45 ± 10 | >1000 |

| Source: Adapted from studies on aminophenol derivatives |

What purification techniques are optimal for isolating ((1S,2R)-2-Aminocyclopentyl)methanol from reaction mixtures?

Methodological Answer:

- Flash Chromatography : Use silica gel with gradient elution (CHCl₃:MeOH 9:1 → 7:3) to separate polar byproducts .

- Recrystallization : Dissolve in hot n-hexane and cool to 4°C for high-purity crystals (yield: 83.5%) .

- Ion-Exchange Resins : Remove hydrochloride salts by passing through Amberlite IRA-400 .

Q. Yield Optimization :

| Step | Technique | Purity (%) | Yield (%) |

|---|---|---|---|

| Crude | - | 65 | 100 |

| Flash | Silica gel | 90 | 75 |

| Recrystallization | n-Hexane | 99 | 60 |

How is ((1S,2R)-2-Aminocyclopentyl)methanol utilized in asymmetric synthesis?

Methodological Answer:

- Chiral Ligand : Coordinate with transition metals (e.g., Rh, Pd) to catalyze asymmetric hydrogenation of ketones .

- Building Block : Synthesize peptidomimetics via amide coupling (e.g., tert-butyl carbamate intermediates) .

Case Study :

In a 2020 study, the compound enabled 85% ee in the hydrogenation of α,β-unsaturated esters using Rh-(1S,2R) complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.